molecular formula C20H21NO4 B558007 Fmoc-Val-OH-15N CAS No. 125700-35-8

Fmoc-Val-OH-15N

Cat. No.: B558007
CAS No.: 125700-35-8
M. Wt: 340.4 g/mol
InChI Key: UGNIYGNGCNXHTR-STBUMTBBSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N: is a derivative of L-valine, an essential amino acid. This compound is labeled with nitrogen-15, an isotope of nitrogen, making it particularly useful in various scientific research applications. The fluorenylmethoxycarbonyl group is a protective group commonly used in peptide synthesis to protect the amino group of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N typically involves the following steps:

    Protection of the amino group: The amino group of L-valine is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting L-valine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Isotopic labeling: The nitrogen-15 isotope is introduced into the molecule during the synthesis of L-valine. This can be achieved through various methods, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the amino group for subsequent peptide elongation.

Reaction Type Reagents/Conditions Products Mechanism
Base-Induced Cleavage 20–30% piperidine in DMF, 10–30 min Val-OH-¹⁵N + Fluorenyl byproductsNucleophilic attack by piperidine on the Fmoc carbonyl, releasing CO₂ and the free amine.

Key Findings :

  • Deprotection efficiency exceeds 99% within 10 minutes under standard SPPS conditions .
  • The ¹⁵N label remains stable during deprotection, enabling isotopic tracking in downstream applications .

Coupling Reactions

The carboxyl group of Fmoc-Val-OH-¹⁵N reacts with amines to form peptide bonds.

Reaction Type Reagents/Conditions Products Mechanism
Carbodiimide-Mediated DIC/HOBt or DCC/HOBt in DMF, 1–2 hrs Fmoc-Val-¹⁵N-Peptide ResinActivation of the carboxyl group via formation of an active ester intermediate, followed by nucleophilic attack by the amine.

Key Findings :

  • Coupling yields >98% are achieved using DIC/HOBt at room temperature .
  • Racemization is minimized (<1%) due to the steric bulk of the valine side chain .

Stability and Environmental Factors

The compound’s reactivity is influenced by storage and reaction conditions.

Factor Impact on Reactivity Optimal Conditions
Temperature Elevated temperatures accelerate Fmoc degradation .Storage at 2–8°C .
pH Acidic conditions hydrolyze the Fmoc group prematurely; basic conditions trigger deprotection.Neutral pH during storage .
Solvent DMF enhances solubility and reaction efficiency; THF or DCM may reduce coupling rates.Use anhydrous DMF for SPPS .

Data Table: Comparative Reaction Parameters

Parameter Deprotection Coupling
Time10–30 min1–2 hrs
Yield>99% >98%
Key ReagentPiperidineDIC/HOBt
Side Reactions<1% racemization Minimal epimerization

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-OH-15N is crucial in the synthesis of isotopically labeled peptides. The nitrogen-15 label provides a distinct NMR signal, facilitating the study of peptide structure and dynamics. This is particularly valuable in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The incorporation of nitrogen-15 allows researchers to track the behavior and interactions of peptides in complex biological systems .

Structural Biology

The compound plays a significant role in structural biology, particularly in:

  • Protein Structure Determination : this compound is used in X-ray crystallography and NMR spectroscopy to elucidate protein structures. The nitrogen-15 isotope aids in resonance assignment and enhances signal clarity .
  • Biomolecular Interaction Studies : It enables researchers to investigate protein-protein interactions and metabolic processes by tracking valine's incorporation into proteins .

Application in Membrane Protein Studies

A study involving phospholamban, a transmembrane protein, utilized this compound to explore its structural dynamics upon phosphorylation. The incorporation of nitrogen-15 allowed for detailed analysis using solid-state NMR spectroscopy, revealing significant shifts in resonance peaks that correlated with structural changes induced by phosphorylation .

Investigation of Fusogenic Peptides

Research on fusogenic peptides demonstrated that those synthesized with this compound exhibited distinct fusogenic activities when incorporated into lipid bilayers. The isotopic labeling facilitated the understanding of membrane fusion mechanisms through NMR studies, showcasing how valine's position affects peptide functionality .

Mechanism of Action

The primary function of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N is to serve as a building block in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of L-valine during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is formed, the fluorenylmethoxycarbonyl group is removed, exposing the amino group for further reactions or biological activity.

Comparison with Similar Compounds

    N-(9-Fluorenylmethoxycarbonyl)-L-valine: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N but without the nitrogen-15 label.

    N-(9-Fluorenylmethoxycarbonyl)-L-leucine: Another amino acid derivative used in peptide synthesis.

    N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-valine but with a different side chain.

Uniqueness: The primary uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N lies in its nitrogen-15 label. This isotopic label allows for the study of peptide and protein structures using nuclear magnetic resonance spectroscopy, providing valuable insights into protein dynamics and interactions that are not possible with unlabeled compounds.

Biological Activity

Fmoc-Val-OH-15N, or N-(9-fluorenylmethoxycarbonyl)-L-valine-15N, is a stable isotope-labeled derivative of the amino acid valine. This compound is extensively utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The incorporation of nitrogen-15 (15N) enhances its utility in studying protein structures and interactions, making it a valuable tool in biochemical research.

  • Molecular Formula : C20H21N1O4
  • Molecular Weight : Approximately 339.39 g/mol
  • Isotope Labeling : The presence of 15N allows for enhanced tracking in various biochemical applications, particularly in metabolic studies and protein quantification.

Biological Significance

Valine is an essential branched-chain amino acid that plays a critical role in protein biosynthesis and metabolism. The isotopic labeling of this compound enables researchers to:

  • Trace the incorporation of valine into proteins.
  • Monitor its metabolism in vivo.
  • Investigate protein interactions and metabolic pathways.

Applications in Research

This compound has diverse applications in biological studies, including:

  • Protein Structure Determination :
    • Utilized in nuclear magnetic resonance (NMR) spectroscopy to assign resonances and determine three-dimensional structures of proteins.
    • Enhances signal-to-noise ratios in X-ray crystallography experiments, providing detailed structural information.
  • Metabolic Studies :
    • Assists in understanding metabolic pathways by tracing the fate of valine within biological systems.
    • Useful in pharmacology and nutrition research to study amino acid dynamics.
  • Peptide Synthesis :
    • Acts as a key building block in SPPS, allowing for the synthesis of complex peptides with specific sequences.
    • The Fmoc protecting group facilitates selective attachment and removal during peptide assembly.

Case Studies

  • Peptide Synthesis Efficiency :
    A study demonstrated the high-yield synthesis of de novo designed fusogenic peptides using uniformly labeled 13C and 15N amino acids. The incorporation of this compound resulted in peptides with over 90% purity, which exhibited reproducible fusogenic activity correlating with their design characteristics .
  • Structural Analysis Using NMR :
    Research involving Alzheimer’s disease peptides synthesized using Fmoc-L-15N-Val-OH highlighted the utility of this compound in studying disease-associated protein interactions. The isotopic labeling allowed for precise tracking during structural analysis .
  • Metabolic Pathway Tracing :
    Studies have shown that using this compound enables detailed tracking of valine's incorporation into proteins, which is crucial for understanding its role in various metabolic processes.

Comparative Analysis

The following table summarizes the distinct features and applications of this compound compared to other similar compounds:

CompoundIsotope LabelingPrimary ApplicationKey Features
Fmoc-Val-OH15NPeptide SynthesisEssential for protein biosynthesis
Fmoc-L-Val-OH-13C5,15N13C & 15NMetabolic StudiesEnhanced tracking for metabolic pathways
Fmoc-Lys(Boc)NonePeptide SynthesisCommonly used but lacks isotopic labeling

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Val-OH-<sup>15</sup>N, and how does isotopic labeling impact the reaction?

Fmoc-Val-OH-<sup>15</sup>N is synthesized via Fmoc protection of <sup>15</sup>N-labeled valine. Key steps include:

  • pH control : Maintain pH >7 during Fmoc coupling to prevent protonation of the amine group while avoiding excessive alkalinity to preserve Fmoc stability .
  • Purification : Use reversed-phase HPLC or flash chromatography to isolate the product, ensuring isotopic integrity by monitoring mass shifts (e.g., +1 Da for <sup>15</sup>N) .
  • Isotopic effects : <sup>15</sup>N labeling minimally alters reaction kinetics but requires precise analytical validation (e.g., mass spectrometry) to confirm labeling efficiency .

Q. How should Fmoc-Val-OH-<sup>15</sup>N be stored to maintain stability in peptide synthesis workflows?

  • Short-term : Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc group .
  • Long-term : For extended stability (>6 months), store at -80°C in aliquots to avoid freeze-thaw degradation .
  • Solubility : Dissolve in DMSO (up to 250 mg/mL) with brief sonication (37°C) to ensure homogeneity .

Q. What analytical techniques are essential for characterizing Fmoc-Val-OH-<sup>15</sup>N purity and isotopic enrichment?

  • HPLC-MS : Confirm >99% purity and detect isotopic peaks (e.g., m/z shifts for <sup>15</sup>N) .
  • NMR : Use <sup>15</sup>N HSQC to validate isotopic incorporation and assess chemical shift perturbations in downstream peptides .
  • Elemental analysis : Verify <sup>15</sup>N enrichment (≥98 atom%) and rule out contaminants .

Advanced Research Questions

Q. How do <sup>15</sup>N isotopic labels influence the structural dynamics of valine-containing peptides in NMR studies?

  • Sensitivity : <sup>15</sup>N enhances signal-to-noise ratios in heteronuclear NMR experiments, enabling precise tracking of backbone dynamics .
  • Dynamic range : Use <sup>15</sup>N relaxation dispersion to quantify conformational exchange in peptides, particularly in hydrophobic regions where valine residues aggregate .
  • Limitations : Ensure isotopic enrichment >95% to avoid splitting signals in multi-dimensional NMR spectra .

Q. What experimental strategies mitigate side reactions during Fmoc-Val-OH-<sup>15</sup>N incorporation into complex peptide sequences?

  • Coupling optimization : Use TBTU/HOBt activation to minimize racemization and improve coupling efficiency in sterically hindered sequences .
  • Side-chain protection : Employ Trt (trityl) or tBu groups for valine’s β-carbon to prevent branching side reactions .
  • Real-time monitoring : Implement in-situ FTIR or LC-MS to detect premature Fmoc deprotection or diketopiperazine formation .

Q. How can contradictory data in Fmoc-Val-OH-<sup>15</sup>N characterization be resolved?

  • Case example : Discrepancies in mass spec and NMR results may arise from partial <sup>15</sup>N loss during synthesis. Cross-validate using:

  • Isotopic dilution assays : Spike unlabeled valine to quantify enrichment .
  • Tandem MS/MS : Fragment labeled peptides to confirm <sup>15</sup>N localization .
    • Reproducibility : Document solvent purity (e.g., DMSO water content <0.01%) and storage conditions to control batch-to-batch variability .

Q. What methodologies enable the use of Fmoc-Val-OH-<sup>15</sup>N in studying protein folding kinetics?

  • Pulse-labeling : Incorporate <sup>15</sup>N-valine into nascent peptides during cell-free translation to monitor co-translational folding via stopped-flow NMR .
  • Hydrogen-deuterium exchange (HDX) : Combine <sup>15</sup>N labeling with HDX-MS to resolve folding intermediates and solvent accessibility .
  • Computational modeling : Integrate <sup>15</sup>N NMR data with MD simulations to predict folding pathways and validate energy landscapes .

Q. Methodological Best Practices

Q. How to design a robust experimental workflow for Fmoc-Val-OH-<sup>15</sup>N-based peptide synthesis?

  • Stepwise planning :

Pre-synthesis : Validate <sup>15</sup>N enrichment via elemental analysis .

Coupling : Optimize molar ratios (e.g., 3:1 Fmoc-amino acid/activator) and reaction time (30–60 min) .

Quality control : Use LC-MS after each coupling cycle to detect deletions or truncations .

  • Risk mitigation : Include negative controls (unlabeled valine) to distinguish isotopic effects from synthesis artifacts .

Q. What safety protocols are critical when handling Fmoc-Val-OH-<sup>15</sup>N in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and dissolution to avoid DMSO vapor inhalation .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-STBUMTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583869
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125700-35-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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